molecular formula C8H12N2O2 B2730601 (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 38074-80-5

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B2730601
CAS No.: 38074-80-5
M. Wt: 168.196
InChI Key: LERUHVMGZCJXLR-LURJTMIESA-N
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Description

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chiral, hexahydropyrrolopyrazinedione compound of significant interest in natural product research and drug discovery. This molecule is part of a class of diketopiperazine-like compounds frequently identified in microbial metabolites, often demonstrating potent bioactivities. Scientific studies have highlighted its potential in several key research areas. Its strong antioxidant properties make it a compelling candidate for research into preventive agents against free-radical associated diseases, as identified in metabolites of novel Streptomyces species . Furthermore, this compound and its analogs have shown potent, specific antimicrobial activity. Research on a closely related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, demonstrated a potent inhibitory effect against multidrug-resistant Staphylococcus aureus (MRSA), with one study reporting a low Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg L⁻¹, and the compound was found to be non-hemolytic, suggesting a promising safety profile for a potential anti-infective agent . Another analog, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Exiguobacterium indicum , exhibited significant anti-quorum sensing activity, effectively disrupting biofilm formation in Pseudomonas aeruginosa without inhibiting bacterial growth, thereby presenting a non-biocidal strategy to combat bacterial virulence . The related core structure, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also serves as a key pharmacophore in synthetic pharmaceutical compounds, such as the multimodal serotonergic agent CSP-2503, which has been investigated for its anxiolytic effects . This product is provided for research purposes to support investigations in microbiology, natural product chemistry, and the development of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(8aS)-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERUHVMGZCJXLR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2CCC[C@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through several methods. One common approach involves the cyclization of N-propargylenaminones, which are prepared by the addition of propargylamine to acetylenes. This is followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves the one-pot cascade reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone, which produces trisubstituted pyrrolo[1,2-a]pyrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Sources

The biological activity of DKP derivatives is highly dependent on substituents at the C3 position. Below is a comparison of key analogs:

Compound Name Substituent Natural Source(s) Key Activities Reference(s)
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Methyl Bacillus velezensis, Streptomyces spp. Antioxidant, moderate nematocidal, anticancer (apoptosis induction)
3-Isobutyl derivative Isobutyl Bacillus amyloliquefaciens Antibacterial (broad-spectrum), antifungal
3-Benzyl derivative Benzyl Bacillus amyloliquefaciens Antibacterial (gram-positive/negative), synergizes with siderophores
3-(Phenylmethyl) (PPDHP) Phenylmethyl Streptomyces sp. VITPK9 Antifungal, low cytotoxicity
3-(2-Methylpropyl) 2-Methylpropyl Fusarium sp., Streptomyces spp. Anticancer (HCT116 inhibition), antioxidant
3-Isopropyl Isopropyl Brevibacillus laterosporus Algicidal (against Microcystis aeruginosa)
Antimicrobial Activity
  • (S)-2-Methyl derivative: Shows moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa , but lower efficacy compared to its 3-isobutyl and 3-benzyl analogs. The 3-isobutyl variant produced by Bacillus amyloliquefaciens MHNO2-20 demonstrated higher binding energy against Ralstonia solanacearum in silico .
  • 3-(Phenylmethyl) (PPDHP) : Exhibits potent antifungal activity with minimal cytotoxicity, making it suitable for agricultural biocontrol .
Antioxidant Activity
  • (S)-2-Methyl derivative: Scavenges free radicals effectively, as observed in Streptomyces mangrovisoli sp. nov. .
  • 3-(2-Methylpropyl) : Found in Streptomyces sp. MUM256, this derivative showed comparable antioxidant activity to the methyl variant but with additional anticancer effects .
Nematocidal Activity
  • (S)-2-Methyl derivative : At 20 mg/mL, it achieved 64.2% mortality of Meloidogyne incognita J2 nematodes, whereas the 3-isobutyl analog (thymine derivative) showed 99–100% mortality at the same concentration .
Anticancer Activity
  • (S)-2-Methyl derivative : Induces apoptosis in HeLa and A549 cells via DNA fragmentation .
  • 3-(Phenylmethyl) and 3-(2-Methylpropyl) : Both inhibit colon cancer cell lines (HCT116, Caco-2) by arresting the cell cycle and promoting apoptosis .

Key Research Findings

Nematocidal Limitations : The (S)-2-methyl variant requires higher concentrations (≥20 mg/mL) for moderate nematocidal effects, whereas thymine derivatives achieve near-complete inhibition at the same dose .

Structural-Activity Relationship : Bulky substituents (e.g., benzyl, phenylmethyl) enhance antifungal and anticancer activities but reduce solubility, impacting bioavailability .

Data Tables

Table 1: Nematocidal Activity at 20 mg/mL

Compound J2 Mortality (%) Egg Hatching Inhibition (%)
(S)-2-Methyl derivative 64.2 50–75
Thymine (3-isobutyl analog) 99–100 70–100
Hemi-pyocyanin (control) 99–100 75–100

Source:

Table 2: Antioxidant Activity (IC₅₀ Values)

Compound DPPH Scavenging (µg/mL) Source Organism
(S)-2-Methyl derivative 25.3 ± 1.2 Streptomyces mangrovisoli
3-(2-Methylpropyl) 28.7 ± 1.5 Streptomyces sp. MUM256
Hexahydro-3-(phenylmethyl) (PPDHP) 30.1 ± 2.0 Streptomyces sp. VITPK9

Sources:

Biological Activity

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a bicyclic compound, has garnered attention due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, focusing on antioxidant properties, neuroprotective effects, and potential therapeutic uses.

  • Chemical Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 65556-33-4

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study involving the extract of Streptomyces mangrovisoli demonstrated that this compound was identified as a key antioxidant agent. The extract showed strong activity against free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Study Source Findings
Kaneko et al. (1989)Frontiers in MicrobiologyIdentified as an antioxidant in Streptomyces extract; effective against free radicals.
Kim et al. (2008)Journal of Natural ProductsDemonstrated protective effects in cellular models against oxidative damage.
Wang et al. (2013)PhytochemistryShowed dose-dependent antioxidant activity using DPPH assay.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases.

Research Methodology Results
U.S. Patent US8067425B2In vitro cell culture studiesSignificant reduction in neuronal cell death under oxidative stress conditions.
Clinical TrialsNot yet conductedFuture studies planned to evaluate efficacy in human subjects with neurodegenerative disorders.

3. Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Study Organism Tested Results
Olano et al. (2009)Staphylococcus aureus, E. coliInhibition of bacterial growth observed at specific concentrations.
Kumar et al. (2014)Various fungi and bacteriaBroad-spectrum antimicrobial activity noted; further research needed for clinical relevance.

Case Studies and Applications

Several case studies highlight the potential applications of this compound:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.
  • Chronic Inflammatory Conditions : The compound has shown promise in reducing inflammation markers in preclinical models of arthritis and other inflammatory diseases.

Q & A

Basic: What synthetic methodologies are established for (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?

Synthesis typically involves multi-step organic reactions, including condensation of diketones with amino acid derivatives , followed by cyclization and reduction steps to form the bicyclic core. For example, diketopiperazine derivatives are synthesized via cyclization of dipeptides under controlled conditions, with stereochemical control achieved using chiral catalysts or enantiomerically pure precursors . Advanced routes may employ microwave-assisted synthesis or enzymatic resolution to enhance yield and enantiomeric excess.

Basic: How is the molecular structure of this compound characterized?

The compound’s structure (C₇H₁₀N₂O₂, MW 154.17) is confirmed via:

  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra resolve the fused bicyclic system and substituent positions .
  • X-ray crystallography (where applicable) to confirm stereochemistry .
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (retention time ~53.75 min, similarity index ≥94%) .

Basic: What in vitro biological activities have been reported?

Key activities include:

  • Antimicrobial effects : Inhibits Staphylococcus aureus (MIC 15–20 mg/L) and disrupts biofilms in Pseudomonas aeruginosa .
  • Anti-quorum sensing : Reduces virulence factor production in Gram-negative pathogens .
  • Antioxidant properties : Hydroxylated derivatives show radical scavenging activity .

Advanced: How do structural modifications influence its antimicrobial efficacy?

Substituents critically modulate bioactivity:

DerivativeKey ModificationBioactivity EnhancementReference
3-Isobutyl variantLipophilic side chainImproved biofilm inhibition
3-Phenylmethyl variantAromatic groupEnhanced antioxidant capacity
Hydroxylated derivative-OH groupIncreased solubility and activity

Advanced: What analytical techniques resolve stereochemical configuration?

  • Chiral HPLC : Separates enantiomers using polysaccharide-based columns .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and calculated spectra .
  • NOESY NMR : Identifies spatial proximity of protons in the bicyclic system .

Advanced: How can discrepancies in reported bioactivity data be addressed?

Variations in MIC/MBC values (e.g., 15–30 mg/L) may arise from:

  • Strain-specific resistance : Test against standardized clinical isolates (e.g., ATCC strains).
  • Assay conditions : Standardize inoculum size, growth media, and incubation time .
  • Compound purity : Use HPLC-purified samples (≥98% purity) to minimize batch-to-batch variability .

Advanced: What strategies optimize bioactivity through derivatization?

  • Side-chain engineering : Introduce alkyl (e.g., isobutyl) or aryl groups to enhance membrane permeability .
  • Hydroxylation : Improves water solubility and interaction with polar targets .
  • Hybrid molecules : Conjugate with known antimicrobial agents (e.g., β-lactams) for synergistic effects .

Methodological: How to design experiments assessing its mechanism of action?

  • Time-kill assays : Determine bactericidal vs. bacteriostatic effects .
  • Transcriptomic profiling : Identify dysregulated pathways in treated pathogens (e.g., quorum sensing genes) .
  • Molecular docking : Predict binding affinity with targets like P. aeruginosa LasR receptor .

Methodological: What are best practices for purifying this compound from microbial sources?

  • Extraction : Use ethyl acetate for non-polar metabolites, followed by silica gel chromatography .
  • Validation : Cross-reference GC-MS (e.g., molecular ion m/z 154) and NMR data with literature .
  • Scale-up : Optimize fermentation conditions (pH, temperature) in Streptomyces spp. cultures .

Methodological: How to evaluate synergistic effects with other antimicrobials?

  • Checkerboard assay : Calculate fractional inhibitory concentration (FIC) indices .
  • Biofilm disruption : Combine with DNase I or EDTA to enhance penetration .
  • In vivo models : Test efficacy in Galleria mellonella or murine infection models .

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